1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound that features both amino and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The amination step may involve the use of ammonia or amine derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce nitro compounds.
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-5-(iodomethyl)phenyl)-2-iodopropan-1-one
- 1-(2-Amino-5-(methyl)phenyl)-2-methylpropan-1-one
Uniqueness
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, or methyl analogs. The bromine atoms can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
MHISPSSVRMXOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CBr)N)Br |
Origin of Product |
United States |
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